The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple synthetic steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, indicating that careful reaction conditions must be maintained to ensure high yields and purity.
The molecular structure of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be analyzed using various structural representation techniques:
The structure contains:
The InChI key for this compound is InChI=1S/C18H18ClNO3S/c19-15-6-5-12(20)14(15)17(24)22(21)13(11)16(23)7-8-18(16)25/h5-6,12H,7-11H2, providing a unique identifier for computational modeling and database searches .
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo several types of chemical reactions:
These reactions illustrate the versatility of the compound in synthetic organic chemistry.
Further studies are needed to clarify its precise mechanism of action within specific biological contexts.
The physical properties of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide include:
Chemical properties include:
Relevant data regarding stability indicates that the compound should be stored away from light and moisture to prevent degradation .
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in various scientific fields:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: